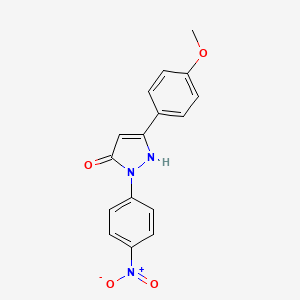

3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

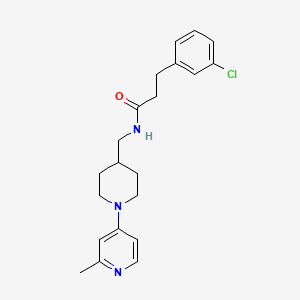

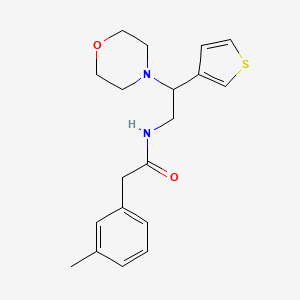

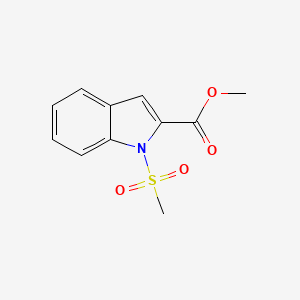

Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyrazole ring substituted with a methoxyphenyl group at the 3-position and a nitrophenyl group at the 1-position .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including nucleophilic substitutions and additions, due to the presence of multiple reactive sites .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific structure of the compound. Generally, pyrazoles are stable compounds. They are often crystalline solids at room temperature .Scientific Research Applications

Corrosion Inhibition

One significant application of pyrazole derivatives, closely related to "3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol," is in the field of corrosion inhibition, particularly for steel in acidic environments. The green synthesis of pyrazole derivatives under ultrasonic irradiation has been explored for N80 steel corrosion mitigation in a 15% HCl solution. These studies demonstrate that pyrazole derivatives can significantly increase the impedance and exhibit a mixed nature of inhibitor action, offering a high protection efficiency of up to 98.4% for certain derivatives. This high efficiency suggests a promising application for these compounds in protecting metal surfaces in the petroleum industry and other sectors where corrosion is a concern (Singh, Ansari, Quraishi, & Kaya, 2020).

Structural and Spectroscopic Analysis

Another area of application is in the structural and spectroscopic analysis of pyrazole derivatives. These compounds have been synthesized and characterized to explore their structural, spectroscopic, and optical properties. Such analyses include X-ray diffraction, infrared spectroscopy, and NMR spectroscopy, contributing valuable insights into the molecular structure and interactions of these compounds. This foundational knowledge supports further applications in materials science and pharmaceuticals, where the understanding of molecular structure is crucial (Evecen, Tanak, Tinmaz, Dege, & Ilhan, 2016).

Antimicrobial and Anticancer Activity

Research has also been conducted on the synthesis of pyrazole and pyrazoline derivatives for evaluating their antimicrobial and anticancer activities. These studies involve the preparation of novel compounds and testing their biological activities against various microbial strains and cancer cell lines. Such applications highlight the potential of pyrazole derivatives in the development of new therapeutic agents, providing a basis for further drug discovery and development efforts (Dangar, Borkhataria, & Shah, 2014).

Optical Properties and Material Science

The exploration of the optical properties of pyrazoline derivatives, including studies on fluorescence and photoluminescence, opens avenues for their use in material science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors. The structural flexibility and electronic properties of these compounds make them suitable for applications that require specific optical characteristics (Feng, Huan, Wang, Lu, Diao, & Shan, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-23-14-8-2-11(3-9-14)15-10-16(20)18(17-15)12-4-6-13(7-5-12)19(21)22/h2-10,17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVRGUDJBLTHAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2397217.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2397219.png)

![1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2397221.png)

![N-(4-acetylphenyl)-2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2397222.png)

![[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride](/img/structure/B2397224.png)

![2-amino-4-(2-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397227.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2397228.png)

![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2397235.png)